Cas no 844658-92-0 (1H-Imidazole, 1-[(1R)-1-phenylethyl]-)
![1H-Imidazole, 1-[(1R)-1-phenylethyl]- structure](https://www.kuujia.com/scimg/cas/844658-92-0x500.png)
1H-Imidazole, 1-[(1R)-1-phenylethyl]- Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazole, 1-[(1R)-1-phenylethyl]-
- SCHEMBL23234111
- 1-[(1R)-1-PHENYLETHYL]IMIDAZOLE
- DTXSID60834060
- 844658-92-0
- Etomidate Impurity 1
- 1-[(1R)-1-Phenylethyl]-1H-imidazole
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- Inchi: InChI=1S/C11H12N2/c1-10(13-8-7-12-9-13)11-5-3-2-4-6-11/h2-10H,1H3/t10-/m1/s1
- InChI Key: ZXIUPWHIKAQKOG-SNVBAGLBSA-N
- SMILES: CC(C1=CC=CC=C1)N2C=CN=C2
Computed Properties
- Exact Mass: 172.100048391g/mol
- Monoisotopic Mass: 172.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 17.8Ų
1H-Imidazole, 1-[(1R)-1-phenylethyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AC27969-2mg |
1H-Imidazole, 1-[(1R)-1-phenylethyl]- |
844658-92-0 | 95% | 2mg |
$1424.00 | 2023-12-30 |
1H-Imidazole, 1-[(1R)-1-phenylethyl]- Related Literature
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
Additional information on 1H-Imidazole, 1-[(1R)-1-phenylethyl]-
1H-Imidazole, 1-[(1R)-1-phenylethyl]- (CAS No. 844658-92-0): A Comprehensive Overview
1H-Imidazole, 1-[(1R)-1-phenylethyl]- (CAS No. 844658-92-0) is a chiral compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound, also known as (R)-α-Methylbenzyl imidazole, is characterized by its unique chiral center and its potential applications in various scientific and industrial processes.
The chiral center in 1H-Imidazole, 1-[(1R)-1-phenylethyl]- plays a crucial role in its chemical and biological properties. Chirality is a fundamental concept in organic chemistry, where molecules that are mirror images of each other (enantiomers) can exhibit different biological activities. This property is particularly important in the development of pharmaceuticals, where enantiomers can have distinct pharmacological effects.
Recent research has highlighted the importance of (R)-α-Methylbenzyl imidazole in the synthesis of bioactive compounds. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can serve as a key intermediate in the synthesis of novel antiviral agents. The chiral nature of 1H-Imidazole, 1-[(1R)-1-phenylethyl]- allows for the selective synthesis of enantiomerically pure compounds, which is essential for optimizing drug efficacy and reducing side effects.
In addition to its role in pharmaceuticals, (R)-α-Methylbenzyl imidazole has shown promise in materials science. Researchers at the University of California, Berkeley, have explored the use of this compound as a ligand in metal-organic frameworks (MOFs). MOFs are highly porous materials with potential applications in gas storage, catalysis, and drug delivery. The chiral ligands derived from 1H-Imidazole, 1-[(1R)-1-phenylethyl]- can impart chirality to these frameworks, leading to materials with unique optical and chiroptical properties.
The synthesis of (R)-α-Methylbenzyl imidazole typically involves several steps, including the formation of the imidazole ring and the introduction of the chiral substituent. One common synthetic route involves the reaction of (R)-α-methylbenzylamine with an appropriate carbonyl compound followed by cyclization to form the imidazole ring. This process requires careful control of reaction conditions to ensure high enantioselectivity and yield.
The physical properties of (R)-α-Methylbenzyl imidazole have been well-characterized. It is a white crystalline solid with a melting point ranging from 75°C to 77°C. The compound is soluble in common organic solvents such as ethanol and dichloromethane but has limited solubility in water. These properties make it suitable for various synthetic transformations and purification methods.
In terms of safety and handling, (R)-α-Methylbenzyl imidazole should be stored under dry conditions and protected from light to maintain its stability. While it is not classified as a hazardous material, standard laboratory safety protocols should be followed when handling this compound to ensure safe working conditions.
The future prospects for (R)-α-Methylbenzyl imidazole are promising. Ongoing research is focused on expanding its applications in drug discovery and materials science. For example, scientists at the National Institutes of Health (NIH) are investigating the use of this compound as a scaffold for developing new antibiotics that can combat multidrug-resistant bacteria. Additionally, researchers at Harvard University are exploring its potential as a catalyst ligand in asymmetric synthesis reactions.
In conclusion, (R)-α-Methylbenzyl imidazole (CAS No. 844658-92-0) is a versatile chiral compound with significant potential in various scientific and industrial fields. Its unique chemical structure and properties make it an important molecule for researchers working on new drug candidates, advanced materials, and catalytic processes. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in future scientific advancements.
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